molecular formula C21H23N5O6 B565922 N-Methyl Pemetrexed CAS No. 869791-42-4

N-Methyl Pemetrexed

Katalognummer B565922
CAS-Nummer: 869791-42-4
Molekulargewicht: 441.444
InChI-Schlüssel: JKULRGFPYBAJTE-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl Pemetrexed is an impurity of Pemetrexed . Pemetrexed is an antifolate cytotoxic agent that can be used for the research of cancer .


Synthesis Analysis

The development of novel synthetic methods and their structure elucidation of Pemetrexed glutamide, N-methyl pemetrexed, and N-methyl pemetrexed glutamide impurities have been described in research . The listed impurities were deduced through spectral analysis such as 1H-NMR, 13CNMR, and HRMS .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Methyl Pemetrexed include a molecular formula of C21H23N5O6 and a molecular weight of 441.4 g/mol .

Wissenschaftliche Forschungsanwendungen

Treatment of Lung Cancer

  • Scientific Field : Oncology
  • Application Summary : Pemetrexed is a cornerstone in the treatment of lung cancer . It is generally well-tolerated, but a substantial part of the patient population experiences dose-limiting or even treatment-limiting toxicities . These include mucositis, skin problems, fatigue, renal toxicity, and neutropenia .
  • Methods of Application : Pemetrexed is administered as a cytostatic antifolate drug . Several evidence-based strategies are already implemented in clinical care. With the introduction of standard vitamin supplementation and dexamethasone, the incidence of hematological toxicity and skin reactions substantially decreased .
  • Results/Outcomes : Several studies confirmed that pemetrexed pharmacokinetics can serve as a prognostic factor for the development of toxicity, especially for neutropenia .

Treatment of Non-Small Cell Lung Cancer (NSCLC)

  • Scientific Field : Oncology
  • Application Summary : Pemetrexed is currently mainly considered for the treatment of advanced nonsquamous NSCLC negative for gene mutations/rearrangements .
  • Methods of Application : Pemetrexed is used in combination with other therapies for the treatment of advanced nonsquamous NSCLC in patients negative for gene mutations/rearrangements .
  • Results/Outcomes : The results suggest that pemetrexed could be a treatment option in patients with advanced nonsquamous NSCLC positive for certain gene mutations/rearrangements .

Treatment of Malignant Pleural Mesothelioma

  • Scientific Field : Oncology
  • Application Summary : Pemetrexed is used for the treatment of malignant pleural mesothelioma, a type of tumor of the mesothelium, the thin layer of tissue that covers many of the internal organs . It is used in combination with cisplatin for patients whose disease is either unresectable or who are not otherwise candidates for curative surgery .
  • Methods of Application : Pemetrexed is administered intravenously .
  • Results/Outcomes : The use of Pemetrexed in combination with cisplatin has shown to be effective in the treatment of malignant pleural mesothelioma .

Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC)

  • Scientific Field : Oncology
  • Application Summary : Pemetrexed is used in combination with pembrolizumab and platinum-based chemotherapy as initial treatment in metastatic NSCLC where no EGFR or ALK genomic tumour aberrations exist .
  • Methods of Application : Pemetrexed is used in combination with other therapies for the treatment of advanced nonsquamous NSCLC in patients negative for gene mutations/rearrangements .
  • Results/Outcomes : The results suggest that pemetrexed could be a treatment option in patients with advanced nonsquamous NSCLC positive for certain gene mutations/rearrangements .

Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC)

  • Scientific Field : Oncology
  • Application Summary : Pemetrexed is used as maintenance treatment of advanced or metastatic NSCLC that has not progressed after a previous 4-cycle treatment with platinum cancer medicines . It is also used to treat metastatic non-squamous NSCLC that has come back after a previous chemotherapy .
  • Methods of Application : Pemetrexed is administered intravenously .
  • Results/Outcomes : The use of Pemetrexed has shown to be effective in the treatment of metastatic non-squamous NSCLC .

Treatment of Metastatic Cervical Cancer

  • Scientific Field : Oncology
  • Application Summary : Pemetrexed is used in the treatment of metastatic cervical cancer .
  • Methods of Application : Pemetrexed is administered intravenously .
  • Results/Outcomes : The use of Pemetrexed has shown to be effective in the treatment of metastatic cervical cancer .

Zukünftige Richtungen

There are several experimental options to prevent or manage Pemetrexed-related toxicity, such as the use of standard folinic acid, hemodialysis, antidotes such as thymidine, hypoxanthine, and glucarpidase, and the use of therapeutic drug monitoring . These strategies still need clinical evaluation before implementation, but could enable treatment with Pemetrexed for patients who are at risk for toxicity, such as in renal impairment .

Eigenschaften

IUPAC Name

(2S)-2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O6/c1-26-17-16(19(30)25-21(26)22)13(10-23-17)7-4-11-2-5-12(6-3-11)18(29)24-14(20(31)32)8-9-15(27)28/h2-3,5-6,10,14,23H,4,7-9H2,1H3,(H,24,29)(H,27,28)(H,31,32)(H2,22,25,30)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKULRGFPYBAJTE-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl Pemetrexed

CAS RN

869791-42-4
Record name N-Methyl pemetrexed
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869791424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-[[4-[2-(2-amino-1-methyl-4-oxo-4,7-dihydro-1Hpyrrolo[2,3-d]pyrimidin-5-yl)ethyl] benzoyl]amino]-pentanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYL PEMETREXED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDJ47U4SYL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3
Citations
DP Kjell, DW Hallberg, JM Kalbfleisch… - … process research & …, 2005 - ACS Publications
… Isolation and Characterization of N-Methyl Pemetrexed (12).N-Methyl Pemetrexed (12) was isolated from a production batch of Pemetrexed Disodium Heptahydrate (1) by preparative …
Number of citations: 21 pubs.acs.org
S Hemchand, RRC Babu… - Journal of Drug Delivery …, 2019 - jddtonline.info
… of Pemetrexed, Acid intermediate and N-Methyl Pemetrexed) and a combined solution … of Pemetrexed, Acid intermediate and N-Methyl Pemetrexed into a HPLC. The peak of any …
Number of citations: 5 jddtonline.info
RMR Jaggavarapu, V Muvvala… - Current Organic …, 2022 - ingentaconnect.com
… N-methyl pemetrexed, and N-methyl pemetrexed glutamide impurities. The listed impurities were deduced through spectral analysis, such as 1H-NMR, 13CNMR, and HRMS. The target …
Number of citations: 4 www.ingentaconnect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.